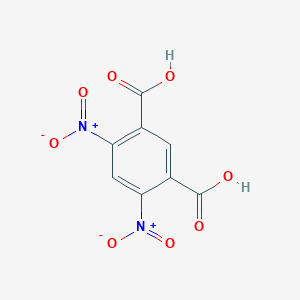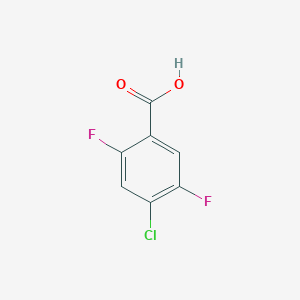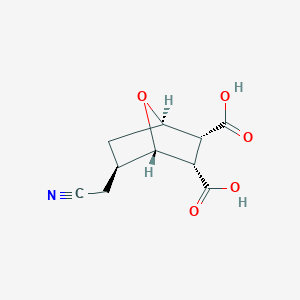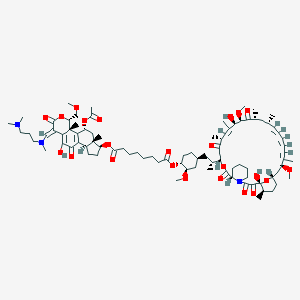
4-(1H-咪唑-1-基)苯甲醛
概述
描述
4-(1H-Imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It is a heterocyclic aromatic aldehyde, featuring an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
科学研究应用
4-(1H-Imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the design of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用机制
Target of Action
It has been used in the synthesis of new compounds that have shown significant activity against various bacterial strains .
Mode of Action
It’s known that it can be used to synthesize (e)-3-[4-(1h-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through claisen–schmidt condensation .
Biochemical Pathways
It’s known that the compound can generate a proton motive force, which is used to produce atp and is essential for the long-term survival of mycobacterium tuberculosis (mtb), the causative organism of tuberculosis (tb), under the hypoxic conditions present within infected granulomas .
Pharmacokinetics
Some analogs of the compound have displayed substantially improved pharmacokinetic parameters .
Result of Action
It’s known that the compound can be used to synthesize new compounds that have shown significant activity against various bacterial strains .
准备方法
Synthetic Routes and Reaction Conditions
4-(1H-Imidazol-1-yl)benzaldehyde can be synthesized through various methods. One common approach involves the N-arylation of imidazole with 4-bromobenzaldehyde using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.
Another method involves the condensation of imidazole with 4-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction proceeds through the formation of an imidazole intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of 4-(1H-Imidazol-1-yl)benzaldehyde often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being investigated to minimize environmental impact.
化学反应分析
Types of Reactions
4-(1H-Imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1H-Imidazol-1-yl)benzoic acid.
Reduction: 4-(1H-Imidazol-1-yl)benzyl alcohol.
Substitution: 4-(1H-Imidazol-1-yl)-2-nitrobenzaldehyde, 4-(1H-Imidazol-1-yl)-2-bromobenzaldehyde.
相似化合物的比较
4-(1H-Imidazol-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)aniline: This compound has an amino group instead of an aldehyde group, making it more nucleophilic and suitable for different types of reactions.
4-(1H-Imidazol-1-yl)benzoic acid: The carboxylic acid group in this compound makes it more acidic and capable of forming salts and esters.
4-(1H-Imidazol-1-yl)-2-nitrobenzaldehyde: The presence of a nitro group introduces electron-withdrawing effects, altering the compound’s reactivity and potential biological activity.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in research and industry.
属性
IUPAC Name |
4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICUQFMCRPKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353058 | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10040-98-9 | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(1H-Imidazol-1-yl)benzaldehyde?
A1: 4-(1H-Imidazol-1-yl)benzaldehyde is a 1-phenyl-1H-imidazole derivative distinguished by an aldehyde group para to the imidazole ring on the benzene ring. Crystallographic studies reveal that it can form various packing motifs stabilized by weak C—H⋯N/O interactions. [] The angle between the mean planes of the imidazole and arene rings can vary depending on the specific interactions present. []
Q2: What are some reported synthetic applications of 4-(1H-Imidazol-1-yl)benzaldehyde?
A2: 4-(1H-Imidazol-1-yl)benzaldehyde is a versatile building block in organic synthesis. For instance, it has been utilized in Claisen-Schmidt condensation reactions with various acetophenone derivatives to synthesize novel chalcone analogs. [, ] These chalcones are of particular interest for their potential antifungal properties, especially against Aspergillus fumigatus. [, ] Additionally, it has been used in the synthesis of β-tetra-{[4-(1H-imidazol-1-yl) benzylidene]amino} zinc phthalocyanine, a compound with potential applications in photoelectric devices. []
Q3: How does 4-(1H-Imidazol-1-yl)benzaldehyde contribute to the development of metal complexes?
A3: 4-(1H-Imidazol-1-yl)benzaldehyde serves as a precursor for ligands in the synthesis of metal complexes. One example is its use in the multi-step synthesis of a nickel(II) complex, bis[2-((2-(4-(1H-imidazol-1-yl)benzylamino)cyclohexylamino)methyl)benzoato]nickel(II) dihydrate. [] Interestingly, in this complex, the imidazole nitrogen atoms do not directly coordinate with the nickel(II) ion, suggesting the possibility of further reactions to form bimetallic complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanol, [p-(dimethylamino)phenyl]diphenyl-](/img/structure/B157828.png)






![3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B157849.png)





